molecular formula C7H6N2S2 B7752937 6-amino-1,3-benzothiazole-2-thiol

6-amino-1,3-benzothiazole-2-thiol

Cat. No.: B7752937
M. Wt: 182.3 g/mol
InChI Key: IDPNFKLUBIKHSW-UHFFFAOYSA-N
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Description

6-amino-1,3-benzothiazole-2-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

6-amino-1,3-benzothiazole-2-thiol can be synthesized through various methods. One common approach involves the reduction of 6-nitrobenzothiazole using sonochemical methods . Another method includes the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization . These reactions typically require specific conditions such as the presence of a base, appropriate solvents like dioxane, and controlled temperatures.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using readily available starting materials. The process may include steps like purification through crystallization from solvents such as ethanol or benzene, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-amino-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced at various positions on the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like triethylamine. Reaction conditions often involve specific solvents, controlled temperatures, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 6-amino-1,3-benzothiazole-2-thiol involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting specific proteins or signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

6-amino-1,3-benzothiazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPNFKLUBIKHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1N)SC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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